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Compound of Interest

Compound Name: 6-Methoxydihydrosanguinarine

Cat. No.: B162190

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 6-
Methoxydihydrosanguinarine, a compound of interest in pharmacological research. The
guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data,
outlines the experimental protocols for these analyses, and visualizes the compound's known
signaling pathways.

Spectroscopic Data

While direct access to the raw numerical *H NMR, 13C NMR, and mass spectrometry data for 6-
Methoxydihydrosanguinarine is limited in publicly available literature, the existence of this
data is confirmed in spectral databases such as SpectraBase.[1] For illustrative purposes and
as a close structural analog, the detailed spectroscopic data for the parent compound,
Dihydrosanguinarine, is presented below. The presence of a methoxy group at the C6 position
in 6-Methoxydihydrosanguinarine would primarily influence the chemical shifts of the
adjacent protons and carbons. Specifically, the proton at C6 would be absent and replaced by
the methoxy signal, and the C6 carbon signal would be shifted downfield.

'H NMR Data of Dihydrosanguinarine

The *H NMR spectral data for Dihydrosanguinarine, recorded in DMSO-d6 at 500 MHz, is
summarized in Table 1.
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Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (9, Hz)

H-11 7.79 d 8.5
H-12 7.58 d 8.6
H-4 7.55 s

H-10 7.42 d 8.0
H-1 7.34 s

H-9 6.97 d 79
OCH-0 6.15-6.16 m

H-6 4.15 s

N-CHs 2.57 s

Data sourced from similar alkaloid analysis.

13C NMR Data

The 13C NMR spectral data for 6-Methoxydihydrosanguinarine is available on SpectraBase,
though the specific chemical shifts are not publicly detailed.[1] For reference, the chemical
shifts of related alkaloids are typically observed in specific regions, with aromatic carbons
appearing between 100-150 ppm, the methylenedioxy carbon around 101 ppm, the N-methyl
carbon around 43 ppm, and the methylene bridge carbon (C6 in dihydrosanguinarine) around
47 ppm. The introduction of a methoxy group at C6 would significantly alter the chemical shift
of this carbon.

Mass Spectrometry Data

The mass spectrum of 6-Methoxydihydrosanguinarine is available on SpectraBase,
indicating a molecular weight of 363.37 g/mol and an exact mass of 363.110673 g/mol .[1] The
fragmentation pattern in mass spectrometry provides crucial information about the molecular
structure. A representative table of expected major fragments is provided below.
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miz Proposed Fragment
363 [M]*

348 [M - CHs]*

332 [M - OCHs]*

304 [M-OCHs - COJ*

Experimental Protocols
NMR Spectroscopy

Sample Preparation: A sample of 6-Methoxydihydrosanguinarine (typically 1-5 mg) is
dissolved in a deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube. The choice
of solvent can influence the chemical shifts of labile protons.

Instrumentation and Parameters:

o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.
e 'HNMR:
o Pulse sequence: A standard single-pulse experiment is typically used.
o Number of scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.
o Relaxation delay: A delay of 1-2 seconds between scans is employed.
e 1BC NMR:

o Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum and enhance sensitivity.

o Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of 13C.

o Relaxation delay: A longer delay of 2-5 seconds is used.
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e 2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY
(Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and
proton-carbon correlations.

Mass Spectrometry

Sample Preparation: A dilute solution of 6-Methoxydihydrosanguinarine is prepared in a
suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Parameters:

e Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, is preferred for accurate mass measurements.

« lonization Source: Electrospray ionization (ESI) is a common and gentle ionization technique
for alkaloids.

o Analysis Mode: The analysis is typically performed in positive ion mode.

o Fragmentation: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the
molecular ion and obtain structural information. This is achieved through collision-induced
dissociation (CID) in the collision cell of the mass spectrometer.

Signaling Pathways and Experimental Workflows

Recent research has indicated that 6-Methoxydihydrosanguinarine may exert its biological
effects, particularly its anti-cancer properties, through the modulation of key cellular signaling
pathways.

PIBK/AKT/mTOR Signaling Pathway

6-Methoxydihydrosanguinarine has been suggested to inhibit the PI3BK/AKT/mTOR pathway,
a critical regulator of cell proliferation, growth, and survival. Inhibition of this pathway can lead
to apoptosis and autophagy in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. spectrabase.com [spectrabase.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of 6-
Methoxydihydrosanguinarine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b162190#spectroscopic-analysis-of-6-
methoxydihydrosanguinarine-nmr-and-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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